molecular formula C25H25N3O4S B2767414 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683770-48-1

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2767414
CAS No.: 683770-48-1
M. Wt: 463.55
InChI Key: RFTDUXMMELQZIT-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a complex organic compound that features a benzoxazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, potentially leading to amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzoxazole or benzamide rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.

Major Products

The major products from these reactions include sulfoxides, sulfones, amines, and various substituted benzoxazole or benzamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its efficacy against various bacterial strains and cancer cell lines, making it a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it versatile for creating derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or function. In anticancer applications, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-methylbenzoxazole share structural similarities but differ in their functional groups and biological activities.

    Benzamide Derivatives: Compounds such as N-(2-benzoxazolyl)benzamide and N-(2-benzimidazolyl)benzamide are structurally related but have different pharmacological profiles.

Uniqueness

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is unique due to its combination of a benzoxazole ring with a sulfamoyl-substituted benzamide. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the benzoxazole ring and subsequent functionalization. The compound can be synthesized through a multi-step reaction involving:

  • Formation of Benzoxazole : The initial step involves the condensation of 2-aminophenol with a suitable carbonyl compound to form the benzoxazole core.
  • Substitution Reactions : Following the formation of the benzoxazole, various substituents are introduced to achieve the final structure. This often includes the introduction of a sulfamoyl group and butyl chain.

Anticancer Properties

Research indicates that derivatives of benzoxazole exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that benzoxazole derivatives can inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231) and lung cancer cells (A549) . The specific compound this compound has been noted for its ability to induce apoptosis in these cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-715
MDA-MB-23112
A54920
HepG218

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have demonstrated that certain benzoxazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, minimal inhibitory concentrations (MIC) were evaluated against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Case Study on Breast Cancer :
    • A study conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
  • Antimicrobial Efficacy :
    • In a comparative study on various benzoxazole derivatives, this compound exhibited superior activity against E. coli, demonstrating potential as an antimicrobial agent .

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTDUXMMELQZIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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